链霉素酮

描述

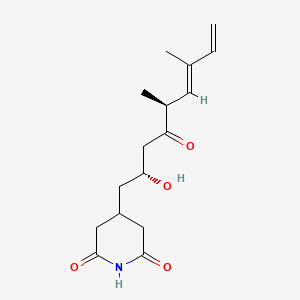

链霉素酮是一种含有戊二酰亚胺的聚酮类抗生素,从多种链霉菌属中分离得到。它以其抗真菌、抗菌和抗癌特性而闻名。 链霉素酮及其衍生物因其潜在的治疗应用而成为广泛研究的主题 .

科学研究应用

链霉素酮具有广泛的科学研究应用:

作用机制

链霉素酮通过抑制真核细胞中的蛋白质合成来发挥作用。它靶向 60S 核糖体亚基,阻止翻译过程中多肽链的延伸。 这种抑制导致蛋白质合成的抑制,这对真菌和细菌细胞的生长和生存至关重要 .

生化分析

Biochemical Properties

Streptimidone plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound contains a glutarimide ring, which is crucial for its biological activity . Streptimidone interacts with enzymes involved in protein synthesis, such as ribosomal peptidyl transferase, inhibiting their function and leading to the disruption of protein synthesis in target cells . Additionally, streptimidone has been shown to interact with proteins involved in cell signaling pathways, affecting their activity and leading to altered cellular responses .

Cellular Effects

Streptimidone exerts various effects on different types of cells and cellular processes. In cancer cells, streptimidone has demonstrated weak cytotoxic activity, leading to cell death . The compound influences cell function by inhibiting protein synthesis, which is essential for cell growth and proliferation . Streptimidone also affects cell signaling pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of streptimidone involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Streptimidone binds to the ribosomal peptidyl transferase center, inhibiting its activity and preventing the formation of peptide bonds during protein synthesis . This inhibition leads to the accumulation of incomplete proteins and ultimately results in cell death. Additionally, streptimidone affects the activity of proteins involved in cell signaling pathways, leading to altered gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of streptimidone change over time due to its stability, degradation, and long-term effects on cellular function. Streptimidone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to streptimidone has been shown to result in sustained inhibition of protein synthesis and altered cellular function, which can have lasting effects on cell viability and proliferation .

Dosage Effects in Animal Models

The effects of streptimidone vary with different dosages in animal models. At low doses, streptimidone exhibits minimal toxicity and can effectively inhibit protein synthesis in target cells . At higher doses, streptimidone can cause toxic effects, including damage to healthy cells and tissues . Threshold effects have been observed, where a specific dosage is required to achieve the desired biological activity without causing significant toxicity .

Metabolic Pathways

Streptimidone is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized by enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . Streptimidone also affects metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .

Transport and Distribution

Streptimidone is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms, allowing it to accumulate in specific tissues . Streptimidone’s localization and accumulation within cells are influenced by its interactions with binding proteins, which can affect its biological activity and efficacy .

Subcellular Localization

The subcellular localization of streptimidone is crucial for its activity and function. Streptimidone is primarily localized in the cytoplasm, where it interacts with ribosomes and inhibits protein synthesis . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . These interactions are essential for streptimidone’s biological activity and therapeutic potential.

准备方法

合成路线和反应条件: 链霉素酮通常通过涉及链霉菌属的微生物发酵过程生产。 发酵液经多种纯化步骤,包括色谱和结晶,以分离化合物 . 例如,9-甲基反式链霉素酮可以通过培养链霉菌属微生物,然后过滤、色谱和高效液相色谱 (HPLC) 纯化来制备 .

工业生产方法: 链霉素酮的工业生产涉及使用优化的培养条件进行大规模发酵,以最大限度地提高产量。 发酵液经过多个过滤、提取和纯化阶段,以获得最终产品 .

化学反应分析

反应类型: 链霉素酮会经历各种化学反应,包括氧化、还原和取代。 这些反应通常用于修饰化合物以增强其生物活性或创建新的衍生物 .

常用试剂和条件: 与链霉素酮反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 反应条件根据所需的修饰而异,但通常涉及控制温度和 pH 值 .

主要产物: 从这些反应中形成的主要产物包括具有修饰的戊二酰亚胺环或侧链的各种链霉素酮衍生物。 这些衍生物与母体化合物相比通常表现出不同的生物活性 .

相似化合物的比较

属性

IUPAC Name |

4-[(2R,5S,6E)-2-hydroxy-5,7-dimethyl-4-oxonona-6,8-dienyl]piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-4-10(2)5-11(3)14(19)9-13(18)6-12-7-15(20)17-16(21)8-12/h4-5,11-13,18H,1,6-9H2,2-3H3,(H,17,20,21)/b10-5+/t11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYKVDWGQVQRPG-RUMBLXRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C(C)C=C)C(=O)CC(CC1CC(=O)NC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](/C=C(\C)/C=C)C(=O)C[C@@H](CC1CC(=O)NC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317666 | |

| Record name | Streptimidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

738-72-7 | |

| Record name | Streptimidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=738-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Streptimidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Streptimidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Streptimidone and where is it found?

A1: Streptimidone is a glutarimide antibiotic originally isolated from Streptomyces rimosus forma paromomycinus. [] It is also produced by Micromonospora coerulea, and has been identified as a metabolite in certain species of Cordyceps and Isaria cicadae fungi. [, ] Protomycin, previously thought to be a distinct compound, has been shown to be identical to streptimidone. []

Q2: What is the mechanism of action of Streptimidone?

A2: Streptimidone acts by inhibiting protein synthesis on 80S ribosomes. [, , ] This inhibition has been demonstrated in various systems, including rat liver microsomes and Novikoff cell cultures. [, ]

Q3: How does Streptimidone affect the circadian rhythm in Gonyaulax polyedra?

A3: Studies using Gonyaulax polyedra, a marine dinoflagellate, have shown that streptimidone can induce phase shifts in its circadian rhythm of bioluminescence. [, ] These phase shifts, either advances or delays, are dependent on the timing of streptimidone application within the circadian cycle, resulting in distinct phase response curves (PRCs). []

Q4: What is the chemical structure of Streptimidone?

A4: Streptimidone contains a glutarimide ring system with a conjugated diene side chain. Its absolute configuration has been determined as (2R,5S,6E). [] A closely related compound, 9-methylstreptimidone, has also been identified and structurally characterized. [, ]

Q5: What is the molecular formula and molecular weight of Streptimidone?

A5: The molecular formula of streptimidone is C16H23NO4, and its molecular weight is 293.36 g/mol. []

Q6: What spectroscopic data is available for Streptimidone?

A6: The structure of streptimidone has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR), high-resolution Fast Atom Bombardment (FAB) mass spectrometry, Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy. [, , ] These techniques provide information about the compound's structure, functional groups, and molecular weight.

Q7: Has the structure-activity relationship (SAR) of Streptimidone been investigated?

A7: Yes, research has explored the synthesis and antifungal activity of all four stereoisomers of streptimidone. [] The naturally occurring diastereomer exhibited the most potent antimicrobial activity, highlighting the importance of stereochemistry for biological activity. [] Further studies have explored the synthesis of streptimidone analogs, aiming to understand the relationship between structure and activity, particularly for NF-κB activation inhibition. []

Q8: Is there evidence of resistance to Streptimidone?

A8: While specific resistance mechanisms for streptimidone are not extensively detailed in the provided research, studies with Saccharomyces strains have shown resistance to both actidione (cycloheximide) and streptimidone. [] This suggests potential for cross-resistance among glutarimide antibiotics, which is a common phenomenon observed with other antibiotic classes.

Q9: What are the potential applications of Streptimidone?

A10: Streptimidone has shown potent antifungal activity against various plant pathogenic fungi, including Phytophthora capsici, Didymella bryoniae, Magnaporthe grisea, and Botrytis cinerea. [] Its efficacy in controlling these fungi in greenhouse settings suggests potential applications in agriculture. [] Further research is necessary to explore its potential use in clinical settings and other applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。